MC 1046

Description

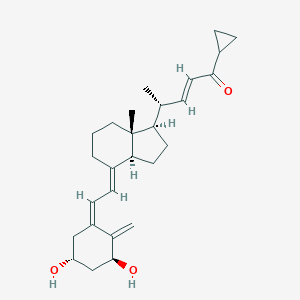

Structure

3D Structure

Properties

IUPAC Name |

(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBQSPKXAUHPH-NRCQPIEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126860-83-1 | |

| Record name | MC-1046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-1046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Acasunlimab (GEN1046)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acasunlimab, also known as GEN1046, is a first-in-class, investigational bispecific antibody engineered with Genmab's proprietary DuoBody® technology. It is designed to offer a novel immunotherapeutic approach for the treatment of advanced solid tumors. This document provides a comprehensive overview of the core mechanism of action of acasunlimab, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows. Acasunlimab's innovative design concurrently targets two critical immune regulatory pathways: the Programmed Death-Ligand 1 (PD-L1) and the 4-1BB (CD137) costimulatory receptor. This dual-targeting strategy aims to overcome the limitations of existing immunotherapies by combining immune checkpoint inhibition with potent, conditional T-cell and Natural Killer (NK) cell co-stimulation within the tumor microenvironment.[1][2][3][4][5]

Core Mechanism of Action

Acasunlimab's mechanism of action is centered on its bispecific nature, enabling it to simultaneously engage both PD-L1 and 4-1BB.[1][3][4] This dual engagement results in a synergistic anti-tumor immune response through two distinct but complementary actions:

-

PD-L1 Blockade: One arm of the acasunlimab antibody binds to PD-L1, which is often overexpressed on tumor cells and other cells within the tumor microenvironment. This binding blocks the interaction between PD-L1 and its receptor, PD-1, on activated T cells. The PD-1/PD-L1 axis is a major inhibitory pathway that cancer cells exploit to evade immune surveillance. By disrupting this interaction, acasunlimab removes an inhibitory signal, thereby restoring and enhancing the cytotoxic activity of tumor-infiltrating T cells.[3][6]

-

Conditional 4-1BB Agonism: The second arm of acasunlimab binds to 4-1BB, a key costimulatory receptor expressed on activated T cells and NK cells.[1][3] A critical feature of acasunlimab's design is that the 4-1BB agonistic activity is conditional and dependent on the simultaneous binding to PD-L1.[1][3] This "tumor-targeted" activation is achieved by the cross-linking of 4-1BB receptors, which is promoted when acasunlimab is bound to PD-L1 on a neighboring cell. This conditional activation is intended to localize the potent immune stimulation to the tumor microenvironment, thereby maximizing anti-tumor efficacy while minimizing the risk of systemic, off-target toxicities that have been observed with non-targeted 4-1BB agonists.[2] The stimulation of 4-1BB leads to enhanced T-cell proliferation, survival, and cytokine production, as well as increased NK cell-mediated cytotoxicity.[1][6]

This dual mechanism of relieving immunosuppression while providing a powerful costimulatory signal is designed to generate a more robust and durable anti-tumor immune response than what can be achieved with single-agent checkpoint inhibitors.[3][6]

Quantitative Preclinical Data

The preclinical characterization of acasunlimab has provided quantitative data supporting its intended mechanism of action. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity of Acasunlimab

| Parameter | Target | Value | Assay |

| Binding Affinity (EC50) | Human PD-L1 | 11.27 ng/mL | ELISA |

| Human 4-1BB | 5.74 ng/mL | ELISA | |

| T-Cell Proliferation (EC50) | Polyclonal (Anti-CD3 Stimulated) | 39 ± 10 pmol/L | CFSE Dilution Assay |

| Antigen-Specific (CLDN6-TCR+) | 15 ± 2 pmol/L | CFSE Dilution Assay |

Data sourced from publicly available preclinical data.[1][7]

Table 2: In Vivo Anti-Tumor Activity of Acasunlimab

| Mouse Model | Tumor Cell Line | Treatment | Outcome |

| Double Knock-in (dKI) transgenic C57BL/6 | MC38-hPD-L1 | Acasunlimab (5 mg/kg, twice weekly for 3 cycles) | Inhibition of tumor growth |

| Syngeneic | MC38 | Acasunlimab surrogate + anti-PD-1 | Enhanced survival and complete tumor regressions |

Data reflects outcomes from preclinical in vivo studies.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of acasunlimab.

T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from standard methods for assessing T-cell proliferation and reflects the assays used to characterize acasunlimab's activity.[7][9]

Objective: To quantify the proliferation of T cells in response to stimulation and treatment with acasunlimab.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Acasunlimab and control antibodies

-

96-well flat-bottom culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining:

-

Resuspend 1x106 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 0.5-5 µM.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

-

Incubate for 5 minutes on ice.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells in complete medium.

-

Plate the cells in a 96-well plate at a density of 1-2x105 cells per well.

-

Add T-cell stimulation reagents (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 2 µg/mL).

-

Add acasunlimab or control antibodies at various concentrations.

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data using appropriate software to model the progressive halving of CFSE fluorescence in proliferating cells, allowing for the quantification of cell divisions.

-

T-Cell Mediated Cytotoxicity Assay (xCELLigence)

This protocol is based on the principles of impedance-based real-time cell analysis for measuring cytotoxicity, as used in the evaluation of acasunlimab.[7][10]

Objective: To measure the ability of acasunlimab to enhance T-cell killing of tumor cells in real-time.

Materials:

-

xCELLigence RTCA instrument and E-Plates

-

PD-L1 positive target tumor cell line (e.g., MDA-MB-231 expressing a specific antigen like CLDN6)

-

Effector T cells (e.g., pre-activated, antigen-specific CD8+ T cells)

-

Acasunlimab and control antibodies

-

Appropriate cell culture medium

Procedure:

-

Target Cell Seeding:

-

Add 100 µL of cell culture medium to each well of a 96-well E-Plate to obtain a background reading.

-

Seed the target tumor cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Allow the cells to settle at room temperature for 30 minutes before placing the E-plate in the xCELLigence instrument inside a 37°C, 5% CO2 incubator.

-

Monitor cell adherence and proliferation overnight. The impedance is measured as the Cell Index (CI).

-

-

Addition of Effector Cells and Antibodies:

-

The following day, add the effector T cells to the wells containing the adhered target cells at various effector-to-target (E:T) ratios.

-

Add acasunlimab or control antibodies to the wells at desired concentrations.

-

-

Real-Time Monitoring:

-

Place the E-Plate back into the xCELLigence instrument and resume impedance measurements every 15-30 minutes for several days.

-

As effector cells kill the target cells, the target cells detach from the electrodes, leading to a decrease in the Cell Index.

-

-

Data Analysis:

-

The RTCA software normalizes the Cell Index to the time point just before the addition of effector cells.

-

The percentage of cytotoxicity is calculated based on the decrease in the normalized Cell Index relative to control wells (target cells without effector cells).

-

Syngeneic Mouse Tumor Model

This protocol outlines the general steps for establishing and using a syngeneic mouse model to evaluate the in vivo efficacy of acasunlimab, based on common practices in immuno-oncology research.[3][11]

Objective: To assess the anti-tumor activity of acasunlimab in an immunocompetent mouse model.

Materials:

-

Immunocompetent inbred mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., MC38) that has been engineered to express human PD-L1 (for testing human-specific antibodies, a humanized mouse model or a surrogate antibody is required).

-

Sterile PBS and cell culture medium

-

Matrigel (optional)

-

Acasunlimab or a surrogate antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Preparation:

-

Culture the tumor cells under sterile conditions.

-

Harvest the cells when they are in the logarithmic growth phase and ensure high viability (>95%).

-

Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1x106 cells in 100 µL of PBS, potentially mixed 1:1 with Matrigel).

-

-

Tumor Implantation:

-

Subcutaneously inject the tumor cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice for tumor growth. Tumor volume is typically measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width2).

-

When tumors reach a predetermined size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

-

Administer acasunlimab (or surrogate) or vehicle control according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection).

-

-

Efficacy and Pharmacodynamic Endpoints:

-

Continue to monitor tumor growth and body weight throughout the study.

-

The primary efficacy endpoint is typically tumor growth inhibition or overall survival.

-

At the end of the study, or at specified time points, tumors and spleens can be harvested for pharmacodynamic analysis, such as flow cytometry to assess the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells) and their activation status.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of acasunlimab (GEN1046) in the tumor microenvironment.

Experimental Workflow: T-Cell Mediated Cytotoxicity Assay

Caption: Workflow for real-time T-cell mediated cytotoxicity assay.

Logical Relationship: Conditional 4-1BB Agonism

Caption: Logical flow of conditional 4-1BB activation by acasunlimab.

References

- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syngeneic Models - Altogen Labs [altogenlabs.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]

- 10. agilent.com [agilent.com]

- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]

MC 1046: A Technical Examination of its Vitamin D Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, identified as a metabolite and impurity of the synthetic vitamin D3 analog calcipotriol (MC 903), is a molecule of interest in the study of Vitamin D Receptor (VDR) interactions.[1] As with any analog or metabolite of a VDR ligand, understanding its binding affinity is crucial for predicting its potential biological activity and impact on cellular signaling pathways. This technical guide provides a comprehensive overview of the VDR affinity of this compound, placed in the context of the parent compound calcipotriol and the endogenous ligand, calcitriol. Detailed experimental protocols for determining VDR binding affinity and visualizations of the relevant signaling pathways are also presented to facilitate a deeper understanding for research and drug development professionals.

Quantitative VDR Binding Affinity Data

The binding affinity of this compound for the Vitamin D Receptor has been quantified and compared to that of calcipotriol and the natural high-affinity ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). The data, derived from competitive binding assays, is summarized in the table below. The affinity is expressed as the IC50 value, which represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the VDR.

| Compound | Alias | VDR Binding Affinity (IC50) | Reference |

| This compound | Calcipotriol Impurity A | 9.5 x 10⁻⁸ M | [1] |

| Calcipotriol | MC 903 | 3.9 x 10⁻¹¹ M | [1] |

| Calcitriol | 1α,25(OH)₂D₃ | 3.0 x 10⁻¹¹ M | [1] |

Table 1: Comparative Vitamin D Receptor Binding Affinities.

Functional Biological Activity Data

In addition to receptor binding, the functional consequences of this interaction, such as the inhibition of cell proliferation and the induction of cell differentiation, have been assessed. These assays provide insight into the downstream cellular responses mediated by VDR activation.

| Compound | Inhibition of Cell Proliferation (IC50) | Induction of Cell Differentiation (EC50) | Reference |

| This compound | > 1.0 x 10⁻⁷ M | 1.0 x 10⁻⁷ M | [1] |

| Calcipotriol | 1.4 x 10⁻⁸ M | 1.0 x 10⁻⁹ M | [1] |

| Calcitriol | 2.8 x 10⁻⁸ M | 1.0 x 10⁻⁹ M | [1] |

Table 2: Comparative Functional Activities of VDR Ligands.

Experimental Protocols

The determination of VDR binding affinity for a test compound like this compound is typically achieved through a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for VDR

Objective: To determine the concentration at which a test compound inhibits 50% of the specific binding of a radiolabeled VDR ligand (IC50), allowing for the calculation of the inhibitory constant (Ki).

Materials:

-

Receptor Source: Purified recombinant Vitamin D Receptor or nuclear extracts from cells expressing VDR.

-

Radioligand: High-specific-activity [³H]-calcitriol.

-

Test Compound: this compound, serially diluted.

-

Reference Compounds: Unlabeled calcitriol and calcipotriol.

-

Non-specific Binding Control: A high concentration (e.g., 1000-fold excess) of unlabeled calcitriol.

-

Assay Buffer: A Tris-HCl based buffer containing additives to ensure protein stability and prevent non-specific binding.

-

Separation System: Glass fiber filters and a vacuum filtration manifold or hydroxylapatite slurry.

-

Detection: Liquid scintillation counter and scintillation fluid.

Methodology:

-

Receptor Preparation: If using cell extracts, homogenize VDR-expressing cells in a cold lysis buffer. Centrifuge the homogenate to pellet cellular debris, and collect the supernatant containing the nuclear extract. Determine the protein concentration of the extract.

-

Assay Incubation: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and varying concentrations of the test compound (this compound) or reference compounds.

-

Controls: Include wells for:

-

Total Binding: Receptor and [³H]-calcitriol only.

-

Non-specific Binding: Receptor, [³H]-calcitriol, and a saturating concentration of unlabeled calcitriol.

-

Vehicle Control: Receptor, [³H]-calcitriol, and the vehicle used to dissolve the test compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes. Wash the filters with cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

VDR Signaling Pathway

The binding of a ligand to the Vitamin D Receptor initiates a cascade of events leading to the regulation of gene expression.

Canonical VDR genomic signaling pathway.

Experimental Workflow for VDR Competitive Binding Assay

The logical flow of a competitive binding assay is crucial for accurate determination of ligand affinity.

Workflow for a competitive radioligand binding assay.

Logical Relationship of VDR Affinity

The relative binding affinities of this compound, calcipotriol, and calcitriol for the VDR can be visualized to illustrate their comparative potency at the receptor level.

References

Biological Activity of Calcipotriol Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation. During the synthesis and storage of Calcipotriol, various impurities can arise. Understanding the biological activity of these impurities is paramount for ensuring the safety and efficacy of the final drug product. This guide focuses on Calcipotriol Impurity A, also known as 24-Oxo-Calcipotriol. While extensive public data on the specific biological activity of Impurity A is limited, this document provides a comprehensive overview of the known biological activities of the parent compound, Calcipotriol, and outlines the experimental protocols necessary to evaluate the biological profile of Impurity A. As an active metabolite of Calcipotriol, it is plausible that Impurity A exhibits some degree of biological activity.

Biological Activity of Calcipotriol

Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in regulating gene expression. The binding of Calcipotriol to the VDR leads to a cascade of molecular events that ultimately influence cellular processes relevant to psoriasis pathophysiology.

Key Biological Effects of Calcipotriol:

-

Inhibition of Keratinocyte Proliferation: Calcipotriol has been shown to inhibit the proliferation of human keratinocytes in a dose- and time-dependent manner. This anti-proliferative effect is central to its therapeutic action in the hyperproliferative state of psoriasis.

-

Induction of Keratinocyte Differentiation: Psoriatic keratinocytes exhibit abnormal differentiation. Calcipotriol promotes the normal differentiation of these cells, helping to restore a healthy epidermal structure.

-

Modulation of Gene Expression: Upon binding to the VDR, Calcipotriol modulates the transcription of numerous genes involved in cell growth, differentiation, and inflammation. For instance, it has been shown to downregulate the expression of STAT1 and STAT3, key signaling molecules in inflammatory pathways. It also affects the expression of genes related to the IL-23/IL-17 axis, a critical cytokine pathway in psoriasis.

-

Immunomodulatory Effects: Calcipotriol has been observed to have immunomodulatory properties, including the suppression of T-cell activation and the modulation of cytokine production.

Signaling Pathways

The biological effects of Calcipotriol are primarily mediated through the Vitamin D Receptor signaling pathway.

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols

To ascertain the biological activity of Calcipotriol Impurity A, a series of in vitro assays are required. The following protocols provide a framework for such an evaluation.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Caption: VDR Competitive Binding Assay Workflow.

Methodology:

-

Receptor Preparation: A source of VDR is required, which can be recombinant human VDR or a cell lysate from a VDR-expressing cell line.

-

Incubation: A fixed concentration of radiolabeled Calcitriol (e.g., [³H]-Calcitriol) is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (Calcipotriol Impurity A). A parallel incubation with unlabeled Calcitriol serves as a positive control.

-

Separation: The bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

Keratinocyte Proliferation Assay

This assay evaluates the effect of the test compound on the proliferation of keratinocytes, typically using the HaCaT cell line, an immortalized human keratinocyte line.

Caption: Keratinocyte Proliferation Assay Workflow.

Methodology:

-

Cell Culture: HaCaT cells are cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Calcipotriol Impurity A.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a suitable method, such as the MTT assay (which measures metabolic activity) or a BrdU incorporation assay (which measures DNA synthesis).

-

Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Gene Expression Analysis in Keratinocytes

This experiment investigates the effect of the test compound on the expression of genes known to be regulated by Calcipotriol.

Methodology:

-

Cell Treatment: HaCaT cells or primary human keratinocytes are treated with the test compound (Calcipotriol Impurity A) at a relevant concentration (e.g., around its IC50 for proliferation) for a specific duration (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the treated and untreated cells.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., STAT1, STAT3, IL17A, KRT10) are quantified by qRT-PCR. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

-

Data Analysis: The relative change in gene expression in the treated cells compared to the untreated control is calculated.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in a clear and concise format to allow for easy comparison.

Table 1: Comparative Biological Activity of Calcipotriol and Calcipotriol Impurity A

| Parameter | Calcipotriol | Calcipotriol Impurity A |

| VDR Binding Affinity (Ki) | Data to be determined | Data to be determined |

| Keratinocyte Proliferation (IC50) | Data to be determined | Data to be determined |

| Gene Expression Modulation (Fold Change) | ||

| STAT1 | Data to be determined | Data to be determined |

| STAT3 | Data to be determined | Data to be determined |

| IL17A | Data to be determined | Data to be determined |

| KRT10 (a differentiation marker) | Data to be determined | Data to be determined |

Conclusion

While Calcipotriol is a well-characterized therapeutic agent for psoriasis, the biological activities of its impurities are not as extensively documented in publicly available literature. Calcipotriol Impurity A, being an active metabolite, is likely to possess some biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize the biological profile of this and other related impurities. Such studies are essential for a complete understanding of the pharmacological and toxicological profile of Calcipotriol drug products, ultimately ensuring patient safety and therapeutic efficacy. Further research is warranted to generate the quantitative data needed to fully assess the biological impact of Calcipotriol Impurity A.

An In-depth Technical Guide to MC 1046: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046, also known as Calcipotriol EP Impurity A or 24-oxo-calcipotriol, is a significant metabolite and impurity of the synthetic vitamin D analog, Calcipotriol. As a compound closely related to a potent therapeutic agent, understanding its synthesis, chemical properties, and biological activity is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic protocol, detailed characterization methodologies, and an exploration of its mechanism of action through the Vitamin D Receptor (VDR) signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Calcipotriol is a well-established therapeutic agent for the treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. This compound emerges as a key compound of interest due to its formation as a metabolite of Calcipotriol. The presence of the ketone at the C-24 position distinguishes it from the parent compound and influences its biological activity. This document serves as a detailed resource for researchers and professionals engaged in the study of vitamin D analogs and their impurities.

Synthesis of this compound

The synthesis of this compound can be approached through the selective oxidation of the C-24 hydroxyl group of Calcipotriol. While a specific, publicly available, detailed protocol is scarce, a general method can be proposed based on standard organic chemistry principles and literature on the synthesis of similar 24-keto vitamin D analogs.

Experimental Protocol: Proposed Synthesis of this compound via Oxidation of Calcipotriol

Materials:

-

Calcipotriol

-

Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve Calcipotriol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidation: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solution becomes clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Disclaimer: This is a proposed protocol and should be optimized for specific laboratory conditions.

Characterization of this compound

Comprehensive characterization is essential to confirm the chemical identity and purity of synthesized this compound. The following table summarizes the key analytical techniques and expected data.

| Technique | Parameter | Expected Data/Information |

| Chemical Identity | ||

| IUPAC Name | - | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one |

| CAS Number | - | 126860-83-1 |

| Molecular Formula | - | C₂₇H₃₈O₃ |

| Molecular Weight | - | 410.59 g/mol |

| Chromatographic Analysis | ||

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥95% (as per commercially available standards) |

| Retention Time | Dependent on the specific HPLC method (column, mobile phase, flow rate) | |

| Spectroscopic Analysis | ||

| ¹H NMR | Chemical Shifts | Characteristic signals for the vitamin D triene system, cyclopropyl group, and absence of the C-24 proton signal of the alcohol precursor. |

| ¹³C NMR | Chemical Shifts | Appearance of a carbonyl carbon signal (C-24) around 200-210 ppm and other characteristic signals for the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular Ion | [M+H]⁺ at m/z 411.29 or other adducts depending on the ionization method. |

| Fragmentation | Characteristic fragmentation pattern for the vitamin D skeleton and side chain. | |

| Infrared (IR) Spectroscopy | Functional Groups | Presence of a strong carbonyl (C=O) stretching vibration around 1650-1700 cm⁻¹, and O-H stretching for the hydroxyl groups. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 264 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for complete signal assignment.

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern in MS/MS mode.

Mechanism of Action and Biological Activity

This compound, as a metabolite of Calcipotriol, is expected to exert its biological effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in regulating gene expression.

Signaling Pathway

The binding of this compound to the VDR initiates a cascade of molecular events, as depicted in the following diagram:

Biological Activity Data

Studies have investigated the biological activity of Calcipotriol metabolites. The available quantitative data suggests a reduced potency of this compound compared to its parent compound.

| Compound | Biological Activity Metric | Result | Reference |

| This compound | Effect on U937 cell differentiation | >100 times weaker than Calcipotriol | [1] |

| 24-keto-1,25-dihydroxyvitamin D₃ (analogous metabolite) | VDR binding affinity | Equipotent to 1,25-dihydroxyvitamin D₃ in some preparations | [2] |

Note: The data for the analogous metabolite of the natural vitamin D hormone suggests that 24-keto metabolites can retain high affinity for the VDR.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Conclusion

This compound is an important molecule in the context of Calcipotriol pharmacology and drug development. This guide provides a foundational understanding of its synthesis, a comprehensive approach to its characterization, and insights into its biological mechanism of action. The provided protocols and data serve as a valuable resource for researchers to further investigate the properties and potential implications of this Vitamin D analog metabolite. Further studies are warranted to fully elucidate the specific VDR binding affinity and detailed biological profile of this compound.

References

- 1. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal synthesis of 24-keto-1,25-dihydroxyvitamin D3. A metabolite formed in vivo with high affinity for the vitamin D cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of MC 1046

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of MC 1046

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a primary metabolite of Calcipotriol (MC 903), a synthetic analog of vitamin D3 utilized in the topical treatment of psoriasis. The are intrinsically linked to its parent compound. Calcipotriol undergoes rapid metabolism to this compound and other metabolites, a process central to its favorable safety profile. This guide provides a comprehensive overview of the available scientific data on the formation of this compound and its biological activity, supported by detailed experimental methodologies and visual representations of key processes. It is important to note that while the metabolic pathway to this compound is well-documented, specific pharmacokinetic parameters for this compound itself are not extensively available in public literature. The focus of existing research has been on the parent drug, Calcipotriol.

Introduction to this compound

This compound is the 24-ketone metabolite of Calcipotriol.[1] The formation of this compound is a key step in the metabolic cascade of Calcipotriol. This conversion, along with the formation of another major metabolite, MC 1080, results in compounds with significantly reduced biological activity compared to the parent drug.[2] Specifically, the biological effects of this compound are reported to be over 100 times weaker than those of Calcipotriol, particularly concerning the regulation of calcium metabolism.[2] This rapid inactivation is a crucial factor in minimizing the systemic side effects of topically applied Calcipotriol.

Metabolism of Calcipotriol to this compound

The metabolism of Calcipotriol is a rapid process that occurs in various tissues, including the liver and skin keratinocytes.[1] The primary metabolic pathway involves the oxidation of the 24-hydroxyl group of Calcipotriol to form the 24-ketone derivative, this compound.

Metabolic Pathway

The conversion of Calcipotriol (MC 903) to this compound is a straightforward oxidation reaction.

Pharmacokinetics

Quantitative Data

The following table summarizes the key findings related to the biological activity of this compound in comparison to its parent compound, Calcipotriol.

| Compound | Biological Activity Comparison | Reference |

| This compound | >100 times weaker than Calcipotriol (MC 903) | [2] |

| MC 1080 | >100 times weaker than Calcipotriol (MC 903) | [2] |

Experimental Protocols

This section details the methodologies employed in the in vitro studies of Calcipotriol metabolism, which are crucial for understanding the formation of this compound.

In Vitro Metabolism of Calcipotriol in Human Keratinocytes

This protocol is based on the methodology described in studies investigating the metabolism of Calcipotriol in skin cells.[1]

Objective: To elucidate the metabolic pathway of Calcipotriol in cultured human keratinocytes.

Materials:

-

Cultured human keratinocyte cell lines (e.g., HPK1A)

-

Calcipotriol (MC 903)

-

Cell culture medium and supplements

-

Solvents for extraction (e.g., methanol, chloroform)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) for metabolite identification

Methodology:

-

Cell Culture: Human keratinocytes are cultured to near confluence in appropriate media.

-

Incubation: The cells are then incubated with Calcipotriol at a specific concentration (e.g., 10⁻⁸ M) for various time points.

-

Extraction of Metabolites: Following incubation, the cells and media are collected. The metabolites are extracted using organic solvents. The mixture is centrifuged to separate the organic and aqueous layers. The organic layer containing the parent drug and its metabolites is collected and dried.

-

Sample Preparation: The dried residue is redissolved in the HPLC mobile phase for analysis.

-

HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of solvents (e.g., methanol/water) is used to separate the parent compound from its metabolites.

-

Metabolite Identification: The fractions eluting from the HPLC are collected and analyzed by mass spectrometry to identify the chemical structures of the metabolites, including this compound.

Conclusion

This compound is a key metabolite in the rapid inactivation pathway of Calcipotriol. Its significantly lower biological activity is a cornerstone of the therapeutic safety of its parent compound. While direct pharmacokinetic data for this compound is scarce, the understanding of its formation through well-established in vitro methodologies provides valuable insights for drug development professionals. Future research focusing on the specific ADME properties of this compound could further enhance the understanding of Calcipotriol's pharmacology.

References

- 1. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MC 1046 in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046 is a primary metabolite of the synthetic vitamin D3 analog, calcipotriol (MC 903), a compound widely utilized in the topical treatment of psoriasis.[1] Understanding the biological activity of this compound is crucial for a comprehensive assessment of the safety and systemic effects of calcipotriol. This technical guide provides an in-depth analysis of the role of this compound in calcium homeostasis, drawing upon available preclinical and clinical data. Given that this compound is a metabolite, its activity is best understood in the context of its parent compound, calcipotriol.

This compound is formed through the oxidation of the C-24 hydroxyl group of calcipotriol, resulting in a 24-keto derivative.[1][2] This metabolic conversion is a key step in the catabolism of calcipotriol. As with the natural active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), the biological effects of calcipotriol and its metabolites are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression in various tissues, including those involved in calcium metabolism.

Data Presentation: The Attenuated Calcemic Profile of this compound

Direct quantitative data on the isolated effects of this compound on calcium homeostasis in vivo are limited. However, studies on its parent compound, calcipotriol, provide a strong framework for understanding its potential impact. A pivotal study demonstrated that the biological effects of this compound, along with another major metabolite (MC 1080), are more than 100 times weaker than those of calcipotriol. This significant reduction in potency is a key factor in the favorable safety profile of topical calcipotriol, as the rapid conversion to less active metabolites minimizes systemic calcemic effects.

To contextualize the minimal role of this compound, the following tables summarize the effects of its parent compound, calcipotriol, on key markers of calcium homeostasis in human subjects.

Table 1: Effect of High-Dose Topical Calcipotriol on Serum Calcium and PTH Levels

| Parameter | Baseline (Mean) | After 2 Weeks of High-Dose Calcipotriol (Mean) | Change (95% Confidence Interval) | P-value |

| Adjusted Total Calcium (mmol/L) | 2.25 | 2.39 | +0.14 (0.10 - 0.16) | < 0.01 |

| 0400 h PTH (pmol/L) | 5.11 | 2.53 | -2.58 (1.45 - 3.70) | < 0.01 |

| 0900 h PTH (pmol/L) | 4.04 | 1.96 | -2.08 (0.84 - 3.36) | < 0.01 |

Data from a study involving seven patients with extensive psoriasis treated with 200 g/week of calcipotriol ointment for the first week, followed by 300 g/week for the second week.

Table 2: Effect of High-Dose Topical Calcipotriol on 24-Hour Urinary Calcium Excretion

| Parameter | Baseline (Mean) | After 2 Weeks of High-Dose Calcipotriol (Mean) | Change (95% Confidence Interval) | P-value |

| 24-Hour Urine Calcium (mmol/24 h) | 3.40 | 5.49 | +2.09 (0.51 - 3.26) | < 0.05 |

Data from the same study as Table 1.

These data illustrate that while high doses of calcipotriol can influence systemic calcium homeostasis, the effects are generally modest. Given that this compound is substantially less potent, its contribution to these changes is considered minimal.

Signaling Pathway of Vitamin D Analogs

The biological actions of this compound, albeit weak, are mediated through the Vitamin D Receptor (VDR) signaling pathway. The following diagram illustrates the general mechanism of action for vitamin D analogs.

Caption: Vitamin D analog signaling pathway.

Experimental Protocols

The assessment of the calcemic activity of vitamin D analogs like this compound typically involves in vivo studies in rodent models. Below is a detailed methodology for a representative experimental protocol.

Objective: To determine the effect of this compound on serum calcium and parathyroid hormone (PTH) levels in rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound (synthesized and purified)

-

Vehicle solution (e.g., propylene glycol or ethanol/saline)

-

Calcitriol (as a positive control)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Calcium and PTH assay kits (e.g., ELISA)

Methodology:

-

Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Dosing:

-

Randomly assign rats to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Calcitriol positive control). A typical group size is 8-10 animals.

-

Administer the assigned treatment daily for a specified period (e.g., 7 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

-

-

Sample Collection:

-

Collect blood samples at baseline (day 0) and at specified time points during and after the treatment period (e.g., days 3, 7, and 10). Blood is typically collected via tail vein or saphenous vein.

-

For terminal studies, blood can be collected via cardiac puncture under anesthesia.

-

Place rats in metabolic cages for 24-hour urine collection at baseline and on the final day of treatment to assess urinary calcium excretion.

-

-

Biochemical Analysis:

-

Centrifuge blood samples to separate plasma or serum.

-

Measure total and/or ionized calcium concentrations using a colorimetric assay or an ion-selective electrode.

-

Measure intact PTH levels using a species-specific ELISA kit.

-

Measure urinary calcium and creatinine concentrations to calculate the urinary calcium-to-creatinine ratio.

-

-

Data Analysis:

-

Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.

-

A p-value of <0.05 is typically considered statistically significant.

-

Caption: Workflow for assessing calcemic activity.

Conclusion

This compound, the 24-ketone metabolite of calcipotriol, plays a minimal role in systemic calcium homeostasis. In vitro and in vivo evidence consistently demonstrate that its biological activity is substantially lower than that of its parent compound. The rapid metabolism of calcipotriol to the less active this compound is a key factor contributing to the favorable safety profile of topical calcipotriol therapy, allowing for potent local effects on keratinocyte differentiation and proliferation with a low risk of systemic hypercalcemia. For drug development professionals, this metabolic pathway highlights a successful strategy for designing vitamin D analogs with a wide therapeutic window. Future research could focus on further quantifying the VDR binding affinity of this compound and other metabolites to refine our understanding of their structure-activity relationships.

References

MC 1046: A Technical Guide to the Calcipotriol Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046 is the primary metabolite of calcipotriol, a synthetic vitamin D3 analogue widely used in the topical treatment of psoriasis. This technical guide provides an in-depth overview of this compound, focusing on its generation, biological activity, and the experimental methodologies used for its characterization. While quantitative data on the bioactivity of this compound is limited in publicly available literature, this guide synthesizes existing knowledge and provides detailed protocols that can be adapted for its comprehensive analysis. The information presented is intended to support further research into the pharmacological profile of calcipotriol and its metabolites.

Introduction: Calcipotriol and its Metabolism

Calcipotriol is a cornerstone in the topical management of plaque psoriasis, exerting its therapeutic effects by modulating keratinocyte proliferation and differentiation. Upon topical application and subsequent systemic absorption, calcipotriol undergoes rapid metabolism, primarily in the liver. The metabolic pathway involves the oxidation of the C-24 hydroxyl group to form the α,β-unsaturated ketone analogue, this compound. This initial metabolite is further converted to MC 1080, a saturated ketone analog, and ultimately catabolized to calcitroic acid. It is generally understood that the metabolites of calcipotriol, including this compound, are significantly less potent or inactive compared to the parent compound.

Biological Activity of this compound

The biological effects of calcipotriol and its analogues are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression. While specific quantitative data on the VDR binding affinity and cellular potency of this compound are not widely available, qualitative assessments indicate that its biological activity is lower than that of calcipotriol.

Vitamin D Receptor (VDR) Binding Affinity

The affinity of a ligand for the VDR is a critical determinant of its biological potency. Studies have assessed the VDR binding affinity of calcipotriol metabolites, including this compound, and have concluded that they are less active than the parent compound.

Table 1: Qualitative Comparison of VDR Binding Affinity

| Compound | VDR Binding Affinity (Qualitative) | Reference(s) |

| Calcipotriol | High | [1] |

| This compound | Lower than Calcipotriol |

Effects on Cell Proliferation and Differentiation

Calcipotriol is known to inhibit the proliferation and promote the differentiation of keratinocytes, the primary cell type in the epidermis. It is presumed that this compound, while being a VDR ligand, exhibits a reduced capacity to elicit these cellular responses compared to calcipotriol.

Table 2: Qualitative Comparison of Cellular Activity

| Compound | Effect on Keratinocyte Proliferation | Effect on Keratinocyte Differentiation | Reference(s) |

| Calcipotriol | Potent Inhibition | Potent Induction | [2][3] |

| This compound | Lower Inhibitory Potency | Lower Induction Potency |

Signaling Pathway

This compound, as a metabolite of calcipotriol, is expected to follow the canonical Vitamin D Receptor (VDR) signaling pathway. Upon entering the target cell, the ligand binds to the VDR, inducing a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and inflammation.

Experimental Protocols

This section provides detailed methodologies that can be adapted for the synthesis, purification, and biological characterization of this compound.

Synthesis of this compound (24-keto-calcipotriol)

The synthesis of this compound can be approached by oxidation of the C-24 hydroxyl group of calcipotriol.

Workflow for Synthesis and Purification of this compound

Protocol: Oxidation of Calcipotriol

-

Dissolution: Dissolve calcipotriol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidizing Agent: Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane to the solution. The reaction should be monitored by thin-layer chromatography (TLC) to track the conversion of the starting material.

-

Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).

-

Extraction: Extract the crude product with an organic solvent and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound can be purified using reversed-phase HPLC.

Protocol: HPLC Purification [4][5][6]

-

Column: Utilize a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient will need to be optimized to achieve good separation of this compound from unreacted calcipotriol and other byproducts.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 264 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

VDR Competitive Binding Assay

This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Protocol: VDR Competitive Binding Assay [7]

-

Reagents:

-

Recombinant human VDR

-

Radiolabeled calcitriol (e.g., [³H]-1α,25(OH)₂D₃)

-

Unlabeled this compound (serial dilutions)

-

Unlabeled calcitriol (for determining non-specific binding)

-

Assay buffer

-

-

Procedure:

-

Incubate a fixed concentration of recombinant VDR and radiolabeled calcitriol with varying concentrations of this compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

-

After incubation, separate the bound and free radioligand using a method such as hydroxylapatite precipitation or filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effect of this compound.

-

Cell Culture: Plate human keratinocytes (e.g., HaCaT cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, calcipotriol (as a positive control), and vehicle (as a negative control) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the log concentration of the compound to determine the EC₅₀ value (the concentration that causes 50% of the maximal inhibitory effect).

-

Keratinocyte Differentiation Assay

The induction of keratinocyte differentiation can be assessed by measuring the expression of differentiation markers such as involucrin.

Protocol: Involucrin Expression Assay (Western Blot) [10][11]

-

Cell Culture and Treatment: Culture human keratinocytes and treat them with this compound, calcipotriol, and a vehicle control for an appropriate duration to induce differentiation (e.g., 5-7 days).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for involucrin.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of involucrin.

In Vivo Models

The in vivo efficacy of this compound can be evaluated in animal models of psoriasis, such as the imiquimod-induced psoriasis-like skin inflammation model in mice.[12][13][14]

Conclusion

This compound is a primary metabolite of calcipotriol with reportedly lower biological activity. This technical guide has provided a framework for its synthesis, purification, and comprehensive biological evaluation. The detailed protocols for VDR binding, cell proliferation, and differentiation assays will enable researchers to quantitatively assess the pharmacological profile of this compound and further elucidate the structure-activity relationships of calcipotriol and its metabolites. Further research is warranted to obtain precise quantitative data on the bioactivity of this compound to fully understand its contribution to the overall therapeutic and safety profile of calcipotriol.

References

- 1. An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System | MDPI [mdpi.com]

- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A left/right comparison of twice-daily calcipotriol ointment and calcitriol ointment in patients with psoriasis: the effect on keratinocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2006071129A1 - Process for preparation of a pharmaceutical grade calcipotriol anhydrous - Google Patents [patents.google.com]

- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to GPI-1046: A Neurotrophic Immunophilin Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP), which has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models. By binding to FKBP12, GPI-1046 initiates a cascade of intracellular events that promote neuronal survival, regeneration, and functional recovery. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to GPI-1046, intended to serve as a technical resource for professionals in the field of neuroscience and drug development.

Discovery and History

GPI-1046, chemically identified as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, emerged from research focused on the neurotrophic effects of immunosuppressant drugs like FK506 (tacrolimus).[1][2] Scientists sought to separate the neuroregenerative properties of these compounds from their immunosuppressive activities.[1] The design of GPI-1046 was based on the understanding that FK506's interaction with the immunophilin FKBP-12 was key to its neurotrophic effects, while its immunosuppressive action resulted from the subsequent inhibition of calcineurin by the FK506/FKBP-12 complex.[1][3]

The synthesis of GPI-1046 successfully created a molecule that binds to FKBP-12 but does not interact with calcineurin, thus exhibiting neurotrophic activity without the associated immunosuppression.[1][3] This pivotal development, reported in the mid-to-late 1990s, opened a new avenue for the therapeutic application of immunophilin ligands in neurodegenerative diseases and nerve injury.[1]

Mechanism of Action

GPI-1046 exerts its neurotrophic effects through a multi-faceted mechanism of action, primarily initiated by its binding to FKBP12. While the complete downstream signaling is still under investigation, several key pathways have been elucidated.

2.1. FKBP12 Binding and Neurite Outgrowth:

GPI-1046 binds to the prolyl isomerase active site of FKBP12.[1] This interaction is believed to trigger a conformational change in FKBP12, leading to the activation of downstream signaling cascades that promote neurite outgrowth.[1] In vitro studies have demonstrated that GPI-1046 can elicit neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[1][2] Interestingly, the neurotrophic potency of GPI-1046 is significantly greater than its apparent affinity for FKBP-12, suggesting an amplification of the signal.[2]

2.2. Upregulation of Glutamate Transporter 1 (GLT1):

GPI-1046 has been shown to upregulate the expression of the glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core.[4] This action is significant as it can reduce excitotoxicity by clearing excess glutamate from the synaptic cleft, a process implicated in various neurodegenerative conditions.

2.3. Modulation of Intracellular Calcium Signaling:

In models of HIV-associated sensory neuropathy, GPI-1046 has been found to attenuate store-operated calcium (SOC) entry and reduce IP3 receptor-mediated calcium release from the endoplasmic reticulum.[4] By modulating intracellular calcium homeostasis, GPI-1046 can protect neurons from calcium-induced apoptosis and dysfunction.

2.4. Upregulation of Presenilin-1 (PS-1) and NMDA Receptor Function:

Studies in animal models of Parkinson's disease have revealed that GPI-1046 treatment can up-regulate the expression of presenilin-1 (PS-1) mRNA and protein.[5] This is noteworthy because PS-1 is critical for normal N-methyl-D-aspartate (NMDA) receptor function.[5] GPI-1046 was found to restore NMDA-mediated synaptic transmission in lesioned rats, suggesting a novel mechanism for improving excitatory neurotransmission.[5]

2.5. Antioxidant Effects:

GPI-1046 has demonstrated the ability to increase striatal glutathione (GSH) levels, a key intracellular antioxidant.[3] This suggests that part of its neuroprotective effect may be mediated by attenuating oxidative stress.[3]

Signaling Pathway of GPI-1046

Caption: Signaling pathways activated by GPI-1046.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of GPI-1046.

Table 1: In Vitro Neurite Outgrowth Stimulation

| Assay System | Parameter | GPI-1046 Concentration | Result | Reference |

| Chicken Sensory Ganglia | Neurite Outgrowth | 1 pM | Significant Enhancement | [1][2] |

| Chicken Sensory Ganglia | EC50 | 58 pM | 50% of Maximal Stimulation | [2] |

| Chicken Sensory Ganglia | Maximal Stimulation | 1-10 nM | Comparable to Nerve Growth Factor | [1][2] |

| gp120-induced DRG neurons | Neurite Protection | 1-1000 nM (dose-dependent) | Protection from damage | [4] |

Table 2: In Vivo Neuroregeneration and Neuroprotection

| Animal Model | Lesion/Toxin | GPI-1046 Dose | Outcome | Quantitative Result | Reference |

| Rat Sciatic Nerve Lesion | Crush Injury | 3 or 10 mg/kg s.c. | Axon & Myelin Regeneration | Stimulated regeneration | [1] |

| Rat Serotonin Neuron Lesion | Parachloroamphetamine | 40 mg/kg s.c. | Serotonin Fiber Density | Doubled density in somatosensory cortex | [1] |

| Mouse Parkinson's Model | MPTP | 4 mg/kg s.c. | Striatal TH+ Processes | Doubled the number of spared processes | [2] |

| Rat Parkinson's Model | 6-OHDA | 10 mg/kg s.c. | Striatal TH+ Fiber Density | Pronounced increase | [2] |

| ALS Mouse Model | N/A | 50 mg/kg p.o. | Survival | Increased average survival by ~12% (26 days) | [4] |

| Alcohol-Preferring Rats | Ethanol Intake | 20 mg/kg | Ethanol Consumption | ~70% reduction | [4] |

Table 3: Receptor Binding and Enzyme Inhibition

| Target | Parameter | GPI-1046 | FK506 | Reference |

| FKBP-12 | Ki for rotamase inhibition | ~7.5 nM | - | [2] |

| T-cell Proliferation | Inhibition | No inhibition up to 10 µM | Inhibitory at low nM | [1] |

Key Experimental Protocols

4.1. In Vitro Neurite Outgrowth Assay (Chicken Dorsal Root Ganglia)

-

Objective: To assess the potency of GPI-1046 in promoting neurite outgrowth.

-

Methodology:

-

Dorsal root ganglia (DRG) are dissected from chick embryos.

-

DRG explants are cultured in a suitable medium (e.g., Matrigel) in the absence of exogenously added growth factors.[6]

-

GPI-1046 is added to the culture medium at various concentrations (e.g., 1 pM to 10 nM).[1][2]

-

Cultures are incubated for a defined period (e.g., 24-48 hours).

-

Neurite outgrowth is quantified by measuring the length and/or number of neurites extending from the explant, often using microscopy and image analysis software.

-

-

Reference: Steiner et al., 1997, PNAS.[1]

Experimental Workflow: In Vitro Neurite Outgrowth Assay

Caption: Workflow for assessing in vitro neurite outgrowth.

4.2. In Vivo Parkinson's Disease Model (MPTP-induced)

-

Objective: To evaluate the neuroprotective and/or neurorestorative effects of GPI-1046 in a mouse model of Parkinson's disease.

-

Methodology:

-

Male CD1 mice receive daily intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for five days to induce dopaminergic neurodegeneration.[1]

-

GPI-1046 is administered via subcutaneous (s.c.) injection. Dosing paradigms can vary, for example:

-

Animals are sacrificed at a predetermined time point after MPTP treatment.

-

Brain tissue is processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and fibers in the striatum and substantia nigra to assess the extent of dopaminergic sparing or regeneration.

-

-

Reference: Steiner et al., 1997, PNAS.[1]

Experimental Workflow: MPTP Mouse Model

Caption: Workflow for the in vivo MPTP mouse model.

Discussion and Future Directions

GPI-1046 represents a significant advancement in the development of neurotrophic agents. Its ability to promote neuronal survival and regeneration without causing immunosuppression makes it an attractive candidate for the treatment of a range of neurological disorders. Preclinical studies have demonstrated its potential in models of peripheral nerve injury, Parkinson's disease, and other conditions characterized by neuronal damage.

However, it is important to note that the translation of these promising preclinical findings to clinical efficacy has been challenging. For instance, studies in MPTP-treated primates did not show the same regenerative effects observed in rodents, suggesting potential species-specific differences in the response to GPI-1046.[7][8] Further research is needed to fully elucidate the complex signaling pathways modulated by GPI-1046 and to identify the patient populations most likely to benefit from this therapeutic approach.

Future investigations should focus on:

-

Identifying more specific downstream targets of the FKBP12/GPI-1046 complex.

-

Exploring the therapeutic potential of GPI-1046 in a wider range of neurodegenerative and psychiatric disorders.

-

Conducting well-designed clinical trials to definitively assess the safety and efficacy of GPI-1046 in human patients.

Conclusion

GPI-1046 is a potent, non-immunosuppressive immunophilin ligand with well-documented neurotrophic properties in preclinical models. Its multifaceted mechanism of action, involving the modulation of several key intracellular signaling pathways, underscores its potential as a therapeutic agent for neurological disorders. While clinical translation remains a hurdle, the extensive body of research on GPI-1046 provides a solid foundation for continued investigation and development in the quest for effective treatments for neurodegeneration and nerve injury.

References

- 1. pnas.org [pnas.org]

- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

In Vitro Profile of MC1046: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1046 is a primary metabolite of the synthetic vitamin D3 analog, calcipotriol (MC903), a compound widely utilized in the topical treatment of psoriasis. Understanding the in vitro characteristics of MC1046 is crucial for elucidating the metabolic fate and overall pharmacological profile of calcipotriol. This technical guide provides a comprehensive overview of the in vitro studies of MC1046, focusing on its biological activity, the experimental protocols used for its characterization, and its relationship within the broader vitamin D signaling pathway.

MC1046 is formed through the oxidation of the 24-hydroxyl group of calcipotriol, resulting in a 24-keto derivative.[1] In vitro studies have been instrumental in characterizing its formation and biological significance, revealing that it is a product of metabolism in human keratinocytes.[1] A key finding from these studies is that MC1046 exhibits significantly reduced biological activity compared to its parent compound, calcipotriol.[2]

Quantitative Data Summary

While specific IC50 and VDR binding affinity values for MC1046 are not extensively reported in publicly available literature, comparative studies have provided a qualitative and semi-quantitative understanding of its potency. The available data consistently indicates that the biological activity of MC1046 is substantially lower than that of calcipotriol.

| Compound | Target/Assay | Cell Line | Result | Reference |

| MC1046 | Cell Differentiation & Proliferation | U937 (human histiocytic lymphoma) | >100 times weaker than Calcipotriol | [2] |

| MC1046 | Biological Activity (unspecified) | - | Lower than Calcipotriol | [1] |

| Calcipotriol (MC903) | Cell Differentiation & Proliferation | U937 | Potent inducer of differentiation and inhibitor of proliferation | [2] |

Signaling Pathway

The biological effects of vitamin D analogs, including calcipotriol and its metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

References

- 1. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GPI-1046 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GPI-1046, a non-immunosuppressive neurotrophic agent, in cell culture experiments. The information is intended to assist researchers in designing and executing experiments to evaluate the neuroprotective and neuroregenerative properties of this compound.

Introduction to GPI-1046